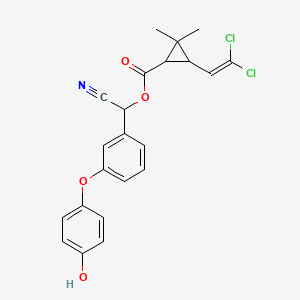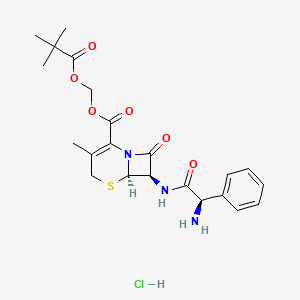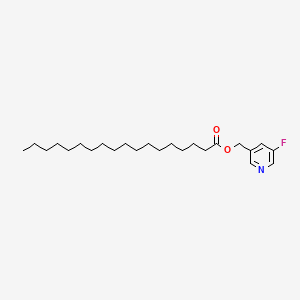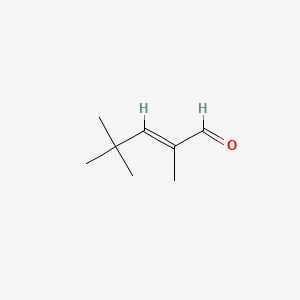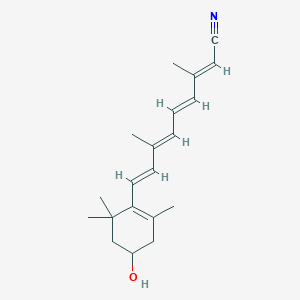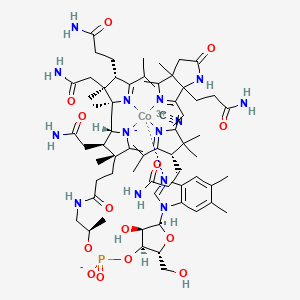
Vitamin B-12 C-Lactam (Technical Grade)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of Vitamin B-12 C-Lactam involves several synthetic routes and reaction conditions. One common method includes the oxidation of Vitamin B12 under controlled conditions to form the lactam structure. The industrial production of this compound typically involves the use of advanced chemical synthesis techniques to ensure high purity and yield .
Analyse Des Réactions Chimiques
Vitamin B-12 C-Lactam undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other forms of Vitamin B12.
Substitution: The lactam ring can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Applications De Recherche Scientifique
Vitamin B-12 C-Lactam has a wide range of scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry for the quantification and identification of Vitamin B12 impurities.
Biology: Studied for its role in cellular processes and its impact on the nervous system.
Medicine: Investigated for its potential therapeutic effects and its role in treating Vitamin B12 deficiency-related conditions.
Industry: Utilized in the production of fortified foods and dietary supplements
Mécanisme D'action
The mechanism of action of Vitamin B-12 C-Lactam involves its interaction with various molecular targets and pathways. It acts as a cofactor for several enzymes involved in DNA synthesis, regulation, and red blood cell formation. The compound’s effects are mediated through its ability to form and cleave the cobalt-carbon bond, which is essential for its biological activity .
Comparaison Avec Des Composés Similaires
Vitamin B-12 C-Lactam is unique compared to other similar compounds due to its specific lactam structure. Similar compounds include:
Cyanocobalamin: The most common form of Vitamin B12 used in supplements.
Methylcobalamin: A coenzyme form of Vitamin B12 that is active in the human body.
Hydroxocobalamin: Another form of Vitamin B12 used in medical treatments. Vitamin B-12 C-Lactam stands out due to its specific chemical properties and its use as an impurity reference material
Propriétés
Formule moléculaire |
C63H86CoN14O14P |
|---|---|
Poids moléculaire |
1353.3 g/mol |
Nom IUPAC |
[(2R)-1-[3-[(4S,5S,6R,7R,8R,9R,13S)-5,8-bis(2-amino-2-oxoethyl)-4,13,18-tris(3-amino-3-oxopropyl)-2,5,6,9,11,14,14,22-octamethyl-20-oxo-19,23,24,26-tetraza-25-azanidahexacyclo[15.5.1.13,6.17,10.112,15.018,22]hexacosa-1,3(26),10,12(24),15,17(23)-hexaen-9-yl]propanoylamino]propan-2-yl] [(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate;cobalt(3+);cyanide |
InChI |
InChI=1S/C62H88N13O14P.CN.Co/c1-29-20-37-38(21-30(29)2)75(28-69-37)56-51(84)52(39(27-76)87-56)89-90(85,86)88-31(3)26-68-47(82)17-18-58(8)36(22-45(66)80)55-61(11)59(9,24-46(67)81)35(13-15-43(64)78)50(74-61)33(5)54-60(10)25-48(83)73-62(60,19-16-44(65)79)41(71-54)23-40-57(6,7)34(12-14-42(63)77)49(70-40)32(4)53(58)72-55;1-2;/h20-21,23,28,31,34-36,39,51-52,55-56,76,84H,12-19,22,24-27H2,1-11H3,(H14,63,64,65,66,67,68,70,71,72,73,74,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2/t31-,34-,35-,36+,39-,51-,52-,55-,56+,58-,59+,60?,61+,62?;;/m1../s1 |
Clé InChI |
PQOCGDLYVXNQKQ-UHKGZVQOSA-L |
SMILES isomérique |
CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]4([C@H]([C@@H]5[C@]6([C@@]([C@@H](C(=N6)C(=C7C8(CC(=O)NC8(C(=N7)C=C9C([C@@H](C(=N9)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)C)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |
SMILES canonique |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C8(CC(=O)NC8(C(=N7)C=C9C(C(C(=N9)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)C)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3,4-Bis(trideuteriomethoxy)phenyl]acetonitrile](/img/structure/B13422362.png)
![3-Carbamoyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride](/img/structure/B13422381.png)
![2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B13422384.png)
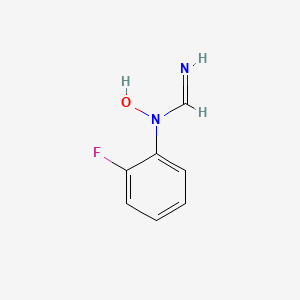
![[(8R,9S,10S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13422403.png)

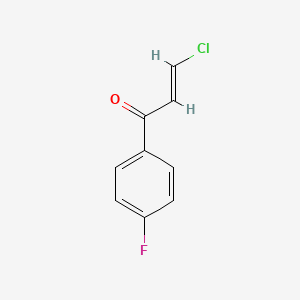
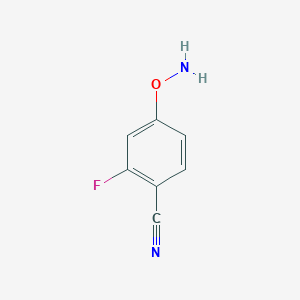
![3-(6'-Oxo-1'-phenyl-1',6'-dihydro-[2,3'-bipyridin]-5'-yl)benzonitrile](/img/structure/B13422426.png)
